4-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride
Description
4-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride is an organic compound that features a brominated aromatic ring and a butanol side chain
Properties
IUPAC Name |
4-[(3-bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3.ClH/c1-17-12-8-10(7-11(14)13(12)18-2)9-15-5-3-4-6-16;/h7-8,15-16H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDMAGJSXDWYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCCCO)Br)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride typically involves the following steps:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The butanol side chain can be oxidized to a carboxylic acid or reduced to a primary amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azides, thiols, and secondary amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines and alcohols.
Scientific Research Applications
4-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-bromo-4,5-dimethoxybenzylamine: Similar structure but lacks the butanol side chain.
4-[(3-bromo-4,5-dimethoxybenzyl)amino]-1-propanol: Similar structure but with a shorter side chain.
Uniqueness
4-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride is unique due to its specific combination of a brominated aromatic ring and a butanol side chain, which may confer distinct biological and chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
